2-Chloro-5-methoxybenzimidazole

Descripción general

Descripción

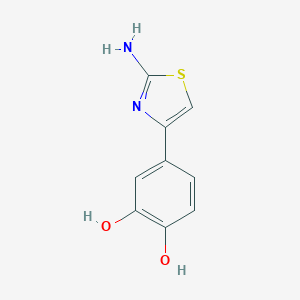

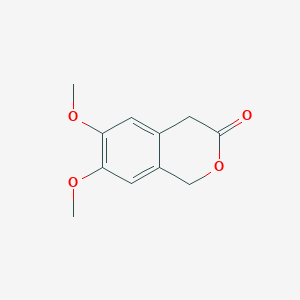

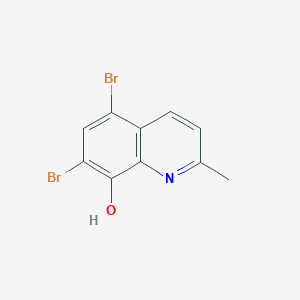

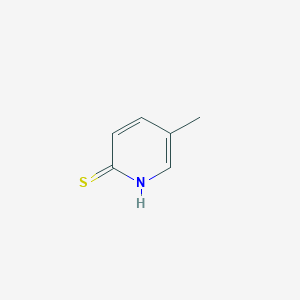

2-Chloro-5-methoxybenzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by a benzene ring fused to an imidazole ring and substituted with a chloro group at the second position and a methoxy group at the fifth position. Benzimidazoles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of starting materials such as chloroacetic acid, aromatic aldehydes, and aromatic diamines. In the synthesis of novel unsymmetric bisbenzimidazoles, chloroacetic acid and p-hydroxyl aromatic aldehydes were used as starting materials, leading to the formation of aryloxyacetic acid intermediates, which were then converted into the target bisbenzimidazole molecules . Similarly, methoxy-substituted 2-hydroxyphenylbenzimidazole isomers were synthesized in short steps, indicating the versatility of the benzimidazole core in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of substituents that can significantly influence the compound's properties and interactions. For instance, the presence of a methoxy group can affect the molecule's electronic distribution and hydrogen bonding capabilities . The crystal structure of related compounds, such as 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, provides insights into the spatial arrangement and potential intermolecular interactions of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization and substitution, to form a wide array of heterocyclic compounds. For example, 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid derivatives to yield pyrimido[1,2-a]benzimidazolones, demonstrating the reactivity of the benzimidazole moiety . The reactivity can be further tailored by introducing different substituents, such as chloro and methoxy groups, which can influence the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-methoxybenzimidazole and its derivatives are influenced by the substituents attached to the benzimidazole core. The introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and fluorescence properties. For instance, the ESIPT (excited-state intramolecular proton transfer) emission behavior of methoxy-substituted benzimidazole isomers is solvent-dependent and is influenced by intramolecular hydrogen bonding interactions . Additionally, the presence of a chloro group can enhance the lipophilic character of the molecule, which may affect its biological activity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Synthesis of Intermediates

- 2-Chloro-5-methoxybenzimidazole, specifically its derivative 2-mercapto-5-methoxybenzimidazole, is crucial in synthesizing omeprazole, a proton pump inhibitor. Various synthesis routes for this intermediate have been explored, with varied yields (Mahajan & Nandre, 2006), (Ya, 2006), (Chen Zhi-ming, 2006).

Inhibition of Cytochrome P450 1A1

- Benzimidazole compounds, including 2-mercapto-5-methoxybenzimidazole, have been shown to induce CYP1A1 expression at transcriptional, mRNA, and protein levels in rat hepatoma H4IIE cells. This suggests their potential role in modulating enzymatic activities relevant to drug metabolism and toxicological implications (Backlund, Weidolf, & Ingelman-Sundberg, 1999).

Tyrosinase Inhibition

- 5-Methoxy-2-mercaptobenzimidazole, a related compound, has been confirmed as an efficient inhibitor of tyrosinase, a key enzyme in melanin synthesis. It binds to specific amino acid residues of tyrosinase, indicating its potential application in cosmetic or therapeutic agents targeting pigmentation (Chai et al., 2020).

Influence on Topoisomerase I

- Terbenzimidazoles, a class of compounds including those with 2-chloro-5-methoxybenzimidazole derivatives, exhibit cytotoxic activity against human tumor cell lines by poisoning nuclear enzyme topoisomerase I. The pharmacological activity is influenced by specific substituents on the benzimidazole ring (Kim et al., 1997).

Antimicrobial and Antifungal Properties

- Benzimidazole derivatives, including those with 2-chloro-5-methoxy substitutions, have been evaluated for antimicrobial and antifungal activities. Some derivatives exhibit significant activity against resistant bacterial strains and fungal infections, making them promising candidates for therapeutic applications (Alasmary et al., 2015).

Safety And Hazards

The safety data sheet for 2-Chloro-5-methoxybenzimidazole suggests that it should be handled with care. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

While specific future directions for 2-Chloro-5-methoxybenzimidazole are not available, benzimidazole and its derivatives are recognized as potent scaffolds in the pharmaceutical industry. Diverse synthetic pathways have been developed to prepare its functionalized derivatives . The future of benzimidazoles will involve developments in multivariable MOFs, where the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

Propiedades

IUPAC Name |

2-chloro-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDGYQOERIOABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333915 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methoxybenzimidazole | |

CAS RN |

15965-54-5 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.